Spectroscopic Characterization of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Technical Guide
Spectroscopic Characterization of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important scaffold. The guide emphasizes the rationale behind the spectroscopic characteristics, offering insights grounded in the molecule's unique spirocyclic structure.
Introduction
2,6-Ditosyl-2,6-diazaspiro[3.3]heptane is a key synthetic intermediate, valued for its rigid, three-dimensional structure which serves as a bioisostere for commonly used motifs like piperazine. The tosyl protecting groups offer stability and defined stereochemistry, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations. This guide provides a detailed analysis of its hallmark spectral features.
Molecular Structure and Key Features
The structure of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane is characterized by a central quaternary carbon, the spiro center, connecting two four-membered azetidine rings. Both nitrogen atoms are protected with a p-toluenesulfonyl (tosyl) group. This symmetrical arrangement dictates the simplicity observed in its NMR spectra.
Caption: Molecular structure of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane. Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. The following data is predicted based on the analysis of the closely related, fully characterized compound, 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane[1].
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane in 0.6 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Set the spectral width to cover a range of 0-10 ppm.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹³C NMR Acquisition:
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Set the spectral width to cover a range of 0-160 ppm.
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Employ proton decoupling to simplify the spectrum.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J ≈ 8.0 Hz | 4H | Ar-H (ortho to SO₂) |
| ~7.35 | d, J ≈ 8.0 Hz | 4H | Ar-H (meta to SO₂) |
| ~3.85 | s | 8H | CH ₂ (azetidine) |
| ~2.45 | s | 6H | Ar-CH ₃ |
Interpretation of ¹H NMR Spectrum:
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The aromatic protons of the two tosyl groups are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield (~7.75 ppm) compared to the protons meta to the sulfonyl group (~7.35 ppm).
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Due to the molecule's symmetry, all eight methylene protons of the two azetidine rings are chemically equivalent and are expected to appear as a single sharp singlet at approximately 3.85 ppm.
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The six protons of the two methyl groups on the tosyl rings are also equivalent and will give rise to a singlet at around 2.45 ppm.
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~144.5 | Ar-C (ipso to SO₂) |
| ~131.0 | Ar-C (ipso to CH₃) |
| ~129.8 | Ar-C H (meta to SO₂) |
| ~128.0 | Ar-C H (ortho to SO₂) |
| ~60.0 | C H₂ (azetidine) |
| ~35.0 | C (spiro) |
| ~21.5 | Ar-C H₃ |
Interpretation of ¹³C NMR Spectrum:
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The aromatic region will show four signals corresponding to the four distinct carbon environments in the para-substituted tosyl groups.
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A single signal around 60.0 ppm is predicted for the four equivalent methylene carbons of the azetidine rings.
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The spiro quaternary carbon is expected to appear at a higher field, around 35.0 ppm.
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The methyl carbons of the tosyl groups will give a signal at approximately 21.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
Characteristic IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1600, ~1490 | Medium | C=C stretching (aromatic ring) |
| ~1340, ~1160 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~1090 | Strong | S-N stretching |
| ~815 | Strong | p-substituted benzene C-H out-of-plane bending |
Interpretation of IR Spectrum:
The most characteristic feature in the IR spectrum of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane will be the strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations are expected to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of these two strong bands is a definitive indicator of the sulfonamide functionality. Other notable absorptions include those for the aromatic C-H and C=C bonds, and the characteristic out-of-plane bending for a para-substituted aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
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Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Ion Species |
| ~407.1045 | [M+H]⁺ |
| ~429.0864 | [M+Na]⁺ |
Interpretation of Mass Spectrum:
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of C₁₉H₂₂N₂O₄S₂. Another common adduct that might be observed is the sodium adduct [M+Na]⁺. Fragmentation in the mass spectrometer could involve the loss of one or both tosyl groups.
Caption: Workflow for the spectroscopic characterization of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane. The predicted NMR, IR, and MS data, based on the analysis of closely related structures, offer a reliable reference for researchers working with this versatile building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for its application in drug discovery and development.
References
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Burstein, G. D., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(4), 513-516. (Supporting Information). [Link]



];
end
subgraph "2,6-Diazaspiro[3.3]heptane"
B[
];
end
A -- "Bioisosteric Replacement" --> B;
}
Structural comparison of piperazine and 2,6-diazaspiro[3.3]heptane.